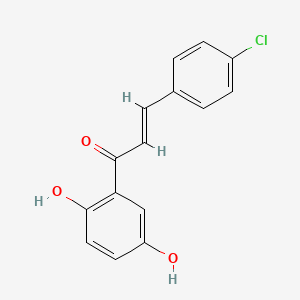

2',5'-Dihydroxy-4-chlorochalcone

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C15H11ClO3 |

|---|---|

Poids moléculaire |

274.7 g/mol |

Nom IUPAC |

(E)-3-(4-chlorophenyl)-1-(2,5-dihydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H11ClO3/c16-11-4-1-10(2-5-11)3-7-14(18)13-9-12(17)6-8-15(13)19/h1-9,17,19H/b7-3+ |

Clé InChI |

OOLMNZOGBQYPRK-XVNBXDOJSA-N |

SMILES isomérique |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)O)O)Cl |

SMILES canonique |

C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)O)O)Cl |

Synonymes |

2',5'-dihydroxy-4-chlorochalcone |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 ,5 Dihydroxy 4 Chlorochalcone

Established Synthetic Pathways for Chalcone (B49325) Core Structures

The construction of the fundamental chalcone scaffold, 1,3-diphenyl-2-propen-1-one, can be achieved through various established synthetic methodologies. chemrevlett.comijarsct.co.inresearchgate.net These methods primarily revolve around the formation of the central α,β-unsaturated ketone moiety that characterizes this class of compounds.

Claisen-Schmidt Condensation and Mechanistic Considerations

The most prominent and widely utilized method for synthesizing chalcones is the Claisen-Schmidt condensation. ijarsct.co.inresearchgate.netmdpi.comtsijournals.com This reaction involves the base- or acid-catalyzed cross-aldol condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative. mdpi.comtsijournals.com

In the base-catalyzed mechanism, a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, deprotonates the α-carbon of the acetophenone, generating a reactive enolate ion. ijarsct.co.intsijournals.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the more stable, conjugated chalcone structure. tsijournals.com The reaction is typically carried out in a polar solvent like ethanol (B145695). ijarsct.co.in

Acid-catalyzed Claisen-Schmidt condensation proceeds through an enol intermediate. The acid protonates the carbonyl oxygen of the acetophenone, facilitating the formation of the enol. The enol then attacks the protonated benzaldehyde, leading to the chalcone after dehydration. mdpi.com An advantage of the acid-catalyzed method is the ability to use hydroxyl-containing reactants without the need for protecting groups. saudijournals.com

Alternative Condensation and Coupling Reactions

While the Claisen-Schmidt condensation is the most common, several other powerful reactions are employed for chalcone synthesis, often offering advantages in terms of substrate scope and reaction conditions. researchgate.netekb.eg

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction provides a versatile route to chalcones. researchgate.netnih.gov Two main strategies exist: the coupling of a cinnamoyl chloride with a phenylboronic acid, or the reaction of a benzoyl chloride with a styrylboronic acid. nih.gov The latter approach has been reported to give good to excellent yields under specific conditions. nih.gov More recent applications have utilized the Suzuki-Miyaura reaction to prepare substituted chalcones, which are then used in subsequent reactions. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. ekb.egnih.gov For chalcone synthesis, a domino reaction sequence known as a coupling-isomerization reaction can be employed. nih.gov This involves the Sonogashira coupling of an electron-deficient (hetero)aryl halide with a 1-propargyl alcohol, which then isomerizes to the α,β-unsaturated ketone (chalcone). nih.gov Microwave-assisted Sonogashira coupling has been shown to significantly reduce reaction times. researchgate.net

Wittig Reaction: The Wittig reaction offers a reliable method for forming the carbon-carbon double bond of the chalcone core. ekb.egresearchgate.net It involves the reaction of a benzaldehyde with a triphenylphosphonium ylide derived from an acetophenone. nih.gov This method can be particularly advantageous as it often results in high yields and purity, with the triphenylphosphine (B44618) oxide byproduct being easily removed. nih.govnih.gov

Green Chemistry Approaches and Catalyst Utilization in Chalcone Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly methods for chalcone synthesis. saudijournals.combenthamdirect.comnih.gov These "green chemistry" approaches focus on reducing waste, minimizing the use of hazardous solvents, and employing reusable catalysts. nih.govpropulsiontechjournal.com

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times from hours to minutes and often increasing product yields. mdpi.comekb.egscholarsresearchlibrary.comfrontiersin.orgsphinxsai.com This technique has been successfully applied to the Claisen-Schmidt condensation for the efficient synthesis of a wide range of chalcone derivatives. scholarsresearchlibrary.comsphinxsai.com

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another energy-efficient method that can accelerate chemical reactions. ekb.egderpharmachemica.comresearchgate.net Ultrasound-assisted Claisen-Schmidt condensations have been shown to be highly effective, leading to shorter reaction times, lower energy consumption, and higher yields compared to conventional methods. ekb.egresearchgate.net

Solvent-Free and Water-Based Reactions: Conducting reactions without a solvent or using water as a green solvent are key principles of green chemistry. propulsiontechjournal.comderpharmachemica.com Solvent-free grinding methods, where reactants are ground together with a solid catalyst like sodium hydroxide, have proven to be a simple and efficient way to produce chalcones. propulsiontechjournal.com Water has also been successfully used as a solvent for ultrasound-assisted chalcone synthesis. derpharmachemica.com

Novel Catalysts: Research has focused on the development and use of more sustainable and reusable catalysts. benthamdirect.comresearchgate.net This includes the use of solid acid catalysts like protonated aluminate mesoporous silica (B1680970) nanomaterials, which have shown high activity and selectivity in solvent-free chalcone synthesis. rsc.org Other green catalysts that have been explored include thiamine (B1217682) hydrochloride (Vitamin B1) and various biocatalysts. saudijournals.comresearchgate.net

Specific Synthetic Routes to 2',5'-Dihydroxy-4-chlorochalcone and Related Dihydroxychalcones

The synthesis of dihydroxy- and polyhydroxychalcones, such as this compound, often requires specific strategies to handle the reactive hydroxyl groups.

One reported synthesis of this compound involves the Claisen-Schmidt condensation of an appropriately substituted acetophenone and aromatic aldehyde. nih.gov Specifically, a series of 2',5'-dihydroxychalcones were prepared through this method. nih.gov Another study describes the synthesis of 2',4'-dihydroxychalcone (B613834) derivatives where the hydroxyl groups were initially protected as chloromethyl methyl ethers during the Claisen-Schmidt condensation, followed by deprotection with hydrochloric acid in methanol (B129727) to yield the final dihydroxychalcones. thieme-connect.com

A general route for synthesizing 2',6'-dihydroxychalcones involves the base-catalyzed condensation of benzaldehydes with 2'-hydroxy-6'-tetrahydropyran-2-yloxyacetophenone, followed by the removal of the tetrahydropyranyl protecting group under mild acid conditions. publish.csiro.au This method was used to prepare 4-chloro-2',6'-dihydroxychalcone. publish.csiro.au

Strategies for Structural Modification and Derivatization of this compound

The chalcone scaffold provides a versatile platform for structural modifications, allowing for the fine-tuning of its chemical and biological properties. nih.govmdpi.com These modifications can be strategically introduced on the aromatic rings or the enone core.

Introduction of Substituents on Aromatic Rings

The two aromatic rings of the chalcone molecule, typically designated as ring A (derived from the acetophenone) and ring B (derived from the benzaldehyde), are prime targets for the introduction of various substituents. This allows for the exploration of structure-activity relationships.

The nature and position of substituents on these rings can significantly influence the molecule's properties. Common modifications include the introduction of:

Halogens: The incorporation of halogen atoms like chlorine, bromine, and fluorine is a common strategy in medicinal chemistry. For example, the synthesis of various halogen-substituted chalcone derivatives has been reported. thieme-connect.com

Hydroxyl and Alkoxy Groups: The presence and position of hydroxyl (-OH) and alkoxy (-OR) groups can impact the molecule's polarity and hydrogen bonding capabilities. The synthesis of a series of 3,4-dihydroxychalcones with 2',5'-disubstitution (hydroxy or alkoxy groups) has been described. nih.gov

Amino and Related Functionalities: The introduction of amino groups (-NH2) or more complex nitrogen-containing heterocycles can alter the basicity and lipophilicity of the chalcone. mdpi.com Strategies have included the incorporation of piperidine, morpholine, and piperazine (B1678402) moieties. mdpi.com

These substitutions are typically achieved by starting with appropriately substituted benzaldehydes and acetophenones in the initial chalcone synthesis. pbworks.com For instance, to synthesize a chalcone with a specific substitution pattern on ring B, the corresponding substituted benzaldehyde would be used in the Claisen-Schmidt condensation.

Formation of Heterocyclic Systems from Chalcone Precursors

The chalcone scaffold, characterized by an α,β-unsaturated carbonyl system, is a versatile precursor for synthesizing a wide array of heterocyclic compounds. tsijournals.comnih.gov The reactivity of the keto-ethylenic moiety (–CO–CH=CH–) in this compound allows for various cyclization reactions, leading to the formation of important five- and six-membered heterocyclic rings such as flavanones, pyrazoles, isoxazoles, and others. nih.govechemcom.com These reactions typically proceed through condensation or cycloaddition mechanisms where the chalcone acts as a key building block.

The presence of the 2'-hydroxyl group on the A-ring of this compound is particularly significant as it enables intramolecular cyclization to form flavanones, a major class of flavonoids. rjptonline.orgrsc.org Furthermore, the α,β-unsaturated ketone functionality readily reacts with binucleophilic reagents like hydrazine (B178648), hydroxylamine (B1172632), and thiourea (B124793) to construct various heterocyclic systems. tsijournals.comechemcom.com

Flavanone Synthesis

The conversion of 2'-hydroxychalcones into flavanones is a well-established intramolecular cyclization reaction. rsc.orgnih.gov For this compound, this transformation involves a nucleophilic attack of the 2'-hydroxyl group's phenoxide ion onto the β-carbon of the enone system (an intramolecular Michael addition). This cyclization is typically catalyzed by acid or base. rjptonline.orgugm.ac.id

In an acidic medium, such as refluxing ethanol with sulfuric acid, the reaction proceeds via protonation of the carbonyl group, which activates the α,β-unsaturated system towards nucleophilic attack by the 2'-hydroxyl group. rjptonline.org Base-catalyzed cyclization, on the other hand, involves the formation of a phenoxide ion at the 2'-position, which then attacks the double bond. ugm.ac.id This isomerization results in the formation of 7-hydroxy-4'-(chloro)flavanone, a core structure in flavonoid chemistry. rsc.orgmdpi.com Palladium(II)-catalyzed oxidative cyclization represents a more modern approach to achieving this transformation. rsc.org

Pyrazole (B372694) and Isoxazole (B147169) Synthesis

Five-membered heterocyclic compounds, such as pyrazoles and isoxazoles, can be readily synthesized from chalcone precursors. nih.govorganic-chemistry.org

Pyrazoles: The reaction of this compound with hydrazine hydrate (B1144303) (NH₂NH₂) in a suitable solvent like ethanol or acetic acid leads to the formation of pyrazoline derivatives. nih.govnih.gov The reaction proceeds via the initial condensation of hydrazine with the carbonyl group of the chalcone, followed by an intramolecular cyclization. These pyrazoline intermediates can then be oxidized to the more stable pyrazole ring. organic-chemistry.org Using substituted hydrazines, such as phenylhydrazine, allows for the synthesis of N-substituted pyrazoles. nih.govresearchgate.net

Isoxazoles: When this compound is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base like sodium acetate (B1210297) or in a solvent such as pyridine, it undergoes a cyclocondensation reaction. tsijournals.comnih.gov This reaction yields isoxazoline (B3343090) intermediates, which can subsequently be converted to the corresponding isoxazole derivatives. tsijournals.comechemcom.com

Synthesis of Six-Membered Heterocycles

The chalcone backbone can also be utilized to construct six-membered heterocyclic systems, including thiazines and oxazines, through reactions with appropriate binucleophiles. tsijournals.com

Thiazines: The condensation reaction of a chalcone with thiourea (CS(NH₂)₂) in an alkaline medium, such as ethanolic sodium hydroxide, results in the formation of a dihydropyrimidine-2-thione ring. tsijournals.comresearchgate.net This reaction provides a direct route to functionalized six-membered sulfur-containing heterocycles from this compound.

Oxazines: Similarly, reacting this compound with urea (B33335) (CO(NH₂)₂) under basic conditions yields the corresponding oxazine (B8389632) derivatives. tsijournals.com The reaction follows a pathway analogous to that with thiourea, leading to the formation of a six-membered ring containing both oxygen and nitrogen atoms.

The following table summarizes the synthetic routes from this compound to various heterocyclic systems.

| Reagent | Resulting Heterocyclic System | General Reaction Conditions | Reaction Type |

|---|---|---|---|

| Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | Flavanone | Reflux in ethanol rjptonline.orgugm.ac.id | Intramolecular Michael Addition / Isomerization rsc.orgnih.gov |

| Hydrazine Hydrate (NH₂NH₂·H₂O) | Pyrazole (via Pyrazoline intermediate) | Reflux in ethanol or acetic acid nih.govnih.gov | Cyclocondensation organic-chemistry.org |

| Phenylhydrazine (C₆H₅NHNH₂) | N-Phenylpyrazole (via Pyrazoline intermediate) | Reflux in acetic acid nih.gov | Cyclocondensation researchgate.net |

| Hydroxylamine Hydrochloride (NH₂OH·HCl) | Isoxazole (via Isoxazoline intermediate) | Reflux in ethanol with a base (e.g., Sodium Acetate) tsijournals.com | Cyclocondensation echemcom.comnih.gov |

| Thiourea (CS(NH₂)₂) | Thiazine derivative | Stirring in ethanolic sodium hydroxide tsijournals.com | Condensation / Cyclization researchgate.net |

| Urea (CO(NH₂)₂) | Oxazine derivative | Stirring in ethanolic sodium hydroxide tsijournals.com | Condensation / Cyclization |

Pre Clinical Biological Activities of 2 ,5 Dihydroxy 4 Chlorochalcone and Its Analogs

Assessment of Anticancer Potential

The anticancer properties of 2',5'-Dihydroxy-4-chlorochalcone and its analogs are a primary focus of research, with studies exploring their effects on various cancer cell lines and in animal models.

In Vitro Cytotoxicity and Antiproliferative Effects in Diverse Cancer Cell Lines

A number of studies have demonstrated the cytotoxic and antiproliferative effects of 2',5'-dihydroxychalcones and their analogs against a variety of cancer cell lines. For instance, 2',5'-dihydroxychalcones with electron-withdrawing groups on the B ring have shown potent cytotoxicity. nih.gov One particular analog, 2-chloro-2',5'-dihydroxychalcone, exhibited a high selectivity index against HCT116 colon cancer cells. nih.gov

Another related compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), has been shown to inhibit the growth of human liver cancer SMMC-7721 cells and human pancreatic cancer cell lines PANC-1 and MIA PaCa-2. nih.govnih.govnih.gov The cytotoxicity of DMC against PANC-1 and MIA PaCa-2 cells was found to be concentration-dependent, with IC50 values of 10.5 ± 0.8 and 12.2 ± 0.9 µM, respectively. nih.gov This compound induces apoptosis through the activation of caspases and degradation of poly(ADP-ribose) polymerase (PARP). nih.gov

Furthermore, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC), isolated from Chromolaena tacotana, has demonstrated selective inhibition of breast cancer cell proliferation, inducing autophagy and intrinsic apoptosis. mdpi.comresearchgate.net Similarly, flavokavain B (FKB), a 6′-hydroxy-2′,4′-dimethoxychalcone, has been observed to induce cell death in HeLa cervical cancer cells. mdpi.com The anticancer activity of these chalcones is often attributed to their ability to induce cell cycle arrest and apoptosis. mdpi.comnih.gov

Table 1: In Vitro Anticancer Activity of this compound Analogs

| Compound | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| 2-chloro-2',5'-dihydroxychalcone | HCT116 (Colon) | Potent and selective cytotoxicity | nih.gov |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 (Liver) | Growth inhibition, apoptosis induction | nih.govnih.gov |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | PANC-1, MIA PaCa-2 (Pancreatic) | Concentration-dependent cytotoxicity, apoptosis induction | nih.gov |

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | Breast Cancer Cells | Selective inhibition, autophagy, apoptosis | mdpi.comresearchgate.net |

| Flavokavain B (FKB) | HeLa (Cervical) | Cell death induction | mdpi.com |

In Vivo Efficacy in Pre-clinical Tumor Models (e.g., xenograft murine models)

The in vivo anticancer potential of this compound analogs has been evaluated in preclinical tumor models. For example, 2-chloro-2',5'-dihydroxychalcone, when administered to BDF1 mice with Lewis lung carcinoma, inhibited tumor growth by 60.5%. nih.gov

Similarly, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has demonstrated significant antitumor effects in a solid human tumor xenograft mouse model using human liver cancer SMMC-7721 cells. nih.govnih.govresearchgate.net In this model, the average tumor weight in mice treated with DMC was significantly lower than in the control group. nih.govresearchgate.net Another study using a patient-derived xenograft (PDX) model showed that alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone inhibited the growth of MKN45 gastric cancer xenograft tumors in nude mice. nih.gov

Table 2: In Vivo Anticancer Efficacy of this compound Analogs

| Compound | Animal Model | Tumor Type | Outcome | Reference |

|---|---|---|---|---|

| 2-chloro-2',5'-dihydroxychalcone | BDF1 Mice | Lewis Lung Carcinoma | 60.5% tumor growth inhibition | nih.gov |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | Nude Mice | Human Liver Carcinoma (SMMC-7721 xenograft) | Significant reduction in tumor weight | nih.govnih.govresearchgate.net |

| alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone | Nude Mice | Gastric Cancer (MKN45 xenograft) | Inhibition of tumor growth | nih.gov |

Evaluation of Anti-inflammatory Properties

Chalcones, including this compound and its analogs, have been investigated for their anti-inflammatory effects, which are often mediated through the inhibition of various inflammatory pathways. nih.gov

Inhibition of Inflammatory Mediators in Cellular Systems

Research has shown that 2',5'-dihydroxy-4-chloro-dihydrochalcone (DCDC) can inhibit nitric oxide (NO) synthesis in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. researchgate.net This inhibition is concentration-dependent and is associated with a decrease in the expression of inducible nitric oxide synthase (iNOS). researchgate.net

Other hydroxychalcone (B7798386) derivatives have also demonstrated potent anti-inflammatory activities. For instance, 2',5'-dihydroxychalcone (B1234639) has been reported to be a potent inhibitor of cyclooxygenase (COX). nih.gov Some chalcones effectively inhibit the release of β-glucuronidase and lysozyme (B549824) from neutrophils and the formation of superoxide. nih.gov Furthermore, certain chalcone (B49325) analogs have been shown to inhibit the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) by suppressing the activation of NF-κB and AP-1. researchgate.net A series of chalcone analogues were found to inhibit NO production and the release of cytokines such as TNF-α, IL-1β, and IL-6. nih.govrsc.org

In Vivo Anti-inflammatory Studies in Animal Models

The anti-inflammatory effects of these compounds have also been confirmed in animal models. nih.gov For example, this compound demonstrated remarkable inhibitory effects on hind-paw edema induced by polymyxin (B74138) B in mice. nih.gov This effect suggests that the anti-inflammatory action of this compound is at least partly due to the suppression of chemical mediators released from mast cells and neutrophils. nih.gov Another study reported that a newly synthesized chalcone derivative, 5′-chloro-2′-hydroxy- 4′6′-dimethyl-3, 4, 5-trimethoxychalcone, exhibited potent anti-inflammatory activity with 90% inhibition of carrageenan-induced hind paw edema. nih.gov

Investigation of Antimicrobial Activities

The antimicrobial potential of this compound and its analogs against various pathogens is an active area of research.

Studies have shown that chalcones substituted with a chlorine atom exhibit greater efficacy in inhibiting microbial strains compared to 2'-hydroxychalcone. mdpi.comnih.gov For example, chlorinated chalcones have demonstrated significant inhibitory activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. mdpi.comnih.govresearchgate.net However, Pseudomonas aeruginosa has shown resistance to their effects. nih.gov

Specifically, chlorinated pyrazine-based chalcones have shown anti-staphylococcal and anti-enterococcal activities. frontiersin.org One such compound displayed antibacterial activity against various staphylococcal clinical isolates. frontiersin.org Furthermore, chalcone and dihydrochalcone (B1670589) compounds isolated from Uvaria chamae roots have demonstrated activity against multidrug-resistant bacteria, particularly Gram-positive cocci like vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 3: Antimicrobial Activity of Chlorinated Chalcone Analogs

| Compound/Extract | Microbial Strain(s) | Activity | Reference |

|---|---|---|---|

| Chlorinated Chalcones | Escherichia coli, Staphylococcus aureus, Candida albicans | Significant inhibition | mdpi.comnih.govresearchgate.net |

| Chlorinated Pyrazine-based Chalcone | Staphylococcal clinical isolates | Antibacterial activity | frontiersin.org |

| Uvaria chamae root extract (containing chalcones) | Vancomycin-resistant enterococci (VRE), Methicillin-resistant Staphylococcus aureus (MRSA) | High activity against Gram-positive cocci | nih.gov |

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of chalcones and their derivatives has been extensively investigated, with many studies highlighting their efficacy against a range of bacterial pathogens. The presence of hydroxyl groups and halogen substituents on the chalcone scaffold has been shown to significantly influence their antibacterial action.

Research into the antibacterial properties of hydroxylated chalcones has demonstrated their activity against both Gram-positive and Gram-negative bacteria. For instance, various dihydroxylated chalcones have shown inhibitory effects against Escherichia coli. nih.govnih.gov Specifically, combinations of dihydroxychalcones with nalidixic acid have been reported to be effective against E. coli ATCC 25922. nih.govnih.gov The introduction of a hydroxyl group at specific positions on the aromatic rings can enhance the antibacterial potency. For example, a study on trihydroxylated chalcones revealed that the position of the hydroxyl groups is crucial for activity, with 2',4',3-trihydroxychalcone showing a minimum inhibitory concentration (MIC) of 46 µg/ml against E. coli. nih.gov

Gram-positive bacteria, such as Staphylococcus aureus, have also been a key target for chalcone-based antibacterial research, especially due to the rise of multidrug-resistant strains. nih.govnih.gov Studies have shown that certain naturally occurring and synthetic chalcones can inhibit the growth of S. aureus. nih.govnih.gov For example, 2',4'-dihydroxychalcone (B613834) has demonstrated antibacterial activity against various strains of S. aureus. nih.gov The presence of a chlorine atom, as in this compound, is a structural feature that has been explored for its potential to enhance antibacterial efficacy. Halogenated pyrazine-based chalcones have shown notable anti-staphylococcal activity. nih.gov While specific MIC values for this compound are not extensively documented in the reviewed literature, the collective data on related analogs suggest that the combination of dihydroxy and chloro-substituents likely confers significant antibacterial properties.

Antibacterial Activity of Chalcone Analogs

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2',4',3-Trihydroxychalcone | Escherichia coli | MIC: 46 µg/ml | nih.gov |

| 2',4'-Dihydroxychalcone | Staphylococcus aureus | Active | nih.gov |

| Chlorinated pyrazine-based chalcones | Staphylococcus spp. | MIC: 15.625 to 125 µM | nih.gov |

Antifungal and Antiparasitic Efficacy

Beyond their antibacterial action, chalcones have demonstrated promising activity against various fungal and parasitic pathogens. The structural features of these compounds play a critical role in their efficacy against these microorganisms.

In the realm of antifungal research, 2',4'-dihydroxychalcone has been identified as having moderate activity against yeasts and strong activity against dermatophytic fungi. nih.gov It has shown effective inhibitory action against Aspergillus fumigatus, a common opportunistic fungal pathogen, with a minimum inhibitory concentration for 50% growth inhibition (MIC50) between 64 and 128 µg/mL. nih.gov The mechanism of action is thought to involve the inhibition of Hsp90, a key fungal protein. nih.gov While direct data on this compound is limited, the activity of its dihydroxy analog suggests a potential for antifungal properties.

The antiparasitic potential of chalcones has also been explored. For instance, 2',6'-dihydroxy-4'-methoxychalcone has demonstrated significant in vitro activity against both the promastigote and intracellular amastigote forms of Leishmania amazonensis, the causative agent of leishmaniasis. nih.gov The 50% effective doses were reported to be 0.5 and 24 µg/ml, respectively. nih.gov This suggests that the dihydroxy-methoxy substitution pattern is favorable for antileishmanial activity. The introduction of a chlorine atom in this compound could potentially modulate this activity.

Antifungal and Antiparasitic Activity of Chalcone Analogs

| Compound | Organism | Activity | Reference |

|---|---|---|---|

| 2',4'-Dihydroxychalcone | Aspergillus fumigatus | MIC50: 64-128 µg/mL | nih.gov |

| 2',6'-Dihydroxy-4'-methoxychalcone | Leishmania amazonensis (promastigotes) | ED50: 0.5 µg/ml | nih.gov |

| 2',6'-Dihydroxy-4'-methoxychalcone | Leishmania amazonensis (amastigotes) | ED50: 24 µg/ml | nih.gov |

Analysis of Antioxidant Capacity and Reactive Species Modulation

Chalcones, particularly those with hydroxyl substitutions, are recognized for their antioxidant properties. They can scavenge free radicals and modulate reactive oxygen species (ROS), which are implicated in various disease pathologies.

The antioxidant capacity of dihydroxylated chalcones has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netresearchgate.net The position of the hydroxyl groups on the aromatic rings is a key determinant of their antioxidant activity. researchgate.net Chalcones with ortho- and para-dihydroxylated substitution patterns on ring B have been shown to exhibit excellent antioxidant activities, comparable to standard antioxidants like ascorbic acid and α-tocopherol. researchgate.net This is attributed to the formation of stable semiquinone radicals through electron delocalization. researchgate.net

Antioxidant Activity of Dihydroxylated Chalcone Analogs

| Compound/Substitution Pattern | Assay | Activity | Reference |

|---|---|---|---|

| ortho- and para-dihydroxylated chalcones | DPPH | Excellent (80-90% of control at 50 µM) | researchgate.net |

| Synthetic chalcones and bis-chalcones | DPPH | IC50 range: 0.58 - 1.72 µM | researchgate.net |

| Synthetic chalcones and bis-chalcones | ABTS | IC50 range: 0.49 - 1.48 µM | researchgate.net |

Exploration of Other Pre-clinical Biological Activities (e.g., antidiabetic, neuroprotective, antiviral)

In addition to the aforementioned activities, chalcones have been investigated for a variety of other preclinical biological effects, including antidiabetic, neuroprotective, and antiviral properties.

Antidiabetic Activity: Chalcones are considered promising candidates for the development of new antidiabetic agents. nih.gov They can exert their effects through various mechanisms, including the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. nih.gov The presence of hydroxyl groups in the chalcone skeleton is generally associated with improved antidiabetic activity. nih.gov For instance, 4-methoxychalcone (B190469) has been shown to significantly attenuate the increase in blood glucose levels after a glucose load in diabetic mice, confirming its antihyperglycemic potential. mdpi.com

Neuroprotective Activity: The neuroprotective effects of certain chalcones have been linked to their antioxidant and anti-inflammatory properties. As mentioned earlier, 2,2',5'-trihydroxychalcone has demonstrated neuroprotective effects by inhibiting apoptosis and modulating inflammatory responses in microglial cells. nih.govnih.govucl.ac.uk This suggests that chalcones with similar hydroxylation patterns, such as this compound, could hold promise as therapeutics for neuroinflammatory conditions. nih.govnih.govucl.ac.uk

Antiviral Activity: Chalcones have also been reported to possess antiviral properties against a range of human viruses. tandfonline.comnih.gov Their mechanisms of action can involve targeting various viral enzymes and processes. nih.gov For example, 2',4'-dihydroxy-4-methoxychalcone (B191046) has shown high activity in inhibiting the H1N1 neuraminidase. tandfonline.com Furthermore, synthetic chalcone derivatives have been designed and shown to be effective against the H5N1 virus. nih.gov A number of 2',4'-dihydroxy chalcone-based compounds have been synthesized as potential inhibitors of the H1N1 influenza virus. nih.gov The antiviral potential of this compound warrants further investigation, building upon the promising results observed with its analogs.

Structure Activity Relationship Sar Studies of 2 ,5 Dihydroxy 4 Chlorochalcone Derivatives

Impact of Hydroxyl Group Position and Number on Biological Efficacy

The presence and positioning of hydroxyl groups on the aromatic rings of the chalcone (B49325) scaffold are paramount in defining their biological activities, including anti-inflammatory and anticancer effects. For chalcones related to the 2',5'-dihydroxy series, the hydroxyl groups on the A ring are of particular importance.

Research has consistently shown that the 2'-hydroxy group is a critical determinant for the anti-inflammatory activity of chalcones. This is often attributed to its ability to form a hydrogen bond with the adjacent carbonyl group, which can influence the molecule's conformation and interaction with biological targets. Studies on a variety of chalcones have indicated that the presence of a 2'-hydroxy substituent often enhances their inhibitory effects on inflammatory mediators. nih.govnih.govmdpi.com For instance, a series of 2',5'-dihydroxychalcone (B1234639) derivatives demonstrated potent inhibitory effects on the release of β-glucuronidase and lysozyme (B549824) from neutrophils. nih.gov

The number of hydroxyl groups also plays a crucial role. Generally, an increase in the number of hydroxyl groups can lead to enhanced antioxidant activity, as they can act as hydrogen donors to scavenge free radicals. However, the specific positioning is key. In the case of 2',5'-dihydroxychalcones, this substitution pattern has been associated with significant biological effects. For example, 2',5'-dihydroxychalcone itself has been noted for its ability to inhibit chemical mediators and cyclooxygenase, highlighting the importance of this dihydroxy arrangement. nih.gov

The following table summarizes the impact of hydroxyl substitution on the activity of chalcone derivatives based on findings from various studies.

| Compound/Derivative | Key Structural Feature | Observed Biological Effect |

| 2'-Hydroxychalcones | Presence of 2'-OH group | Enhanced anti-inflammatory activity mdpi.com |

| 2',5'-Dihydroxychalcones | Dihydroxy substitution on A-ring | Potent inhibition of inflammatory mediators nih.govnih.gov |

| Polyhydroxylated chalcones | Multiple hydroxyl groups | Generally increased antioxidant activity |

Influence of Halogen (Chlorine) Substitution on Activity Profiles

The introduction of halogen atoms, such as chlorine, onto the chalcone framework can significantly modulate the electronic properties and lipophilicity of the molecule, thereby influencing its biological activity. The 4-chloro substitution on the B-ring of 2',5'-Dihydroxy-4-chlorochalcone is a key feature that can enhance its potency.

Studies have shown that the presence of a chlorine atom at the para-position of the B-ring can lead to improved biological effects. For instance, 2'-hydroxy-4-chlorochalcone has been synthesized and studied for its anti-inflammatory properties. mdpi.com The electron-withdrawing nature of the chlorine atom can alter the reactivity of the α,β-unsaturated ketone system, which is a crucial pharmacophore for the biological activity of chalcones.

In a study evaluating the cytotoxicity of 2,5-dihydroxychalcones, the 2'-chloro-2,5-dihydroxychalcone derivative was found to be the most potent compound, with a very low IC50 value, indicating strong cytotoxic activity against tumor cell lines. This underscores the significant contribution of the chloro substituent to the molecule's efficacy. Furthermore, 2',5'-dihydroxy-4-chloro-dihydrochalcone has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov

The data below illustrates the influence of chlorine substitution on the activity of chalcones.

| Compound/Derivative | Key Structural Feature | Observed Biological Effect |

| 2'-Hydroxy-4-chlorochalcone | 4-Chloro substitution on B-ring | Noted for anti-inflammatory potential mdpi.com |

| 2'-Chloro-2,5-dihydroxychalcone | Chloro substitution on A-ring | Potent cytotoxic activity |

| 2',5'-Dihydroxy-4-chloro-dihydrochalcone | 4-Chloro substitution on B-ring | Inhibition of nitric oxide (NO) production nih.gov |

Role of Substituents on Aromatic Rings in Modulating Specific Activities

The nature and position of various substituents on both the A and B aromatic rings of the chalcone scaffold are critical in fine-tuning their biological activities. Beyond the foundational 2',5'-dihydroxy and 4-chloro substitutions, other modifications can further enhance or diminish specific biological effects.

For instance, the introduction of electron-donating groups, such as methoxy (B1213986) groups, can influence the molecule's antioxidant and anticancer properties. The presence of methoxy groups on the phenyl ring has been associated with antiproliferative activity in tumor cells. nih.gov Conversely, electron-withdrawing groups on the A ring of 2,5-dihydroxychalcones have been shown to result in significant cytotoxicities.

The following table provides examples of how different substituents on the aromatic rings of chalcones can modulate their activity.

| Ring | Substituent Type | General Impact on Activity |

| A-Ring | Electron-withdrawing groups | Can increase cytotoxicity |

| A-Ring | Methoxy groups | Can contribute to antiproliferative activity nih.gov |

| B-Ring | Halogens (e.g., Chlorine) | Often enhances biological potency mdpi.com |

Conformational Flexibility and Stereochemical Contributions to Activity

The three-dimensional structure and conformational flexibility of chalcones are important for their biological activity. The α,β-unsaturated carbonyl system imparts a degree of rigidity to the molecule, but rotation around the single bonds allows for different spatial arrangements of the two aromatic rings. Chalcones can exist as s-cis or s-trans conformers, and the preferred conformation can influence how the molecule fits into the binding site of a biological target.

While specific conformational analysis of this compound is not extensively detailed in the available literature, studies on similar chalcones, such as 2-hydroxy-2',5'-diazachalcones, have been conducted to understand their spatial arrangement. nih.gov The presence of the 2'-hydroxyl group can lead to the formation of an intramolecular hydrogen bond with the carbonyl oxygen, which can stabilize a more planar conformation. This planarity can be crucial for effective interaction with target enzymes or receptors. The trans configuration of the double bond is generally the more stable and biologically active form.

Development of Predictive SAR Models for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools used in drug discovery to predict the biological activity of compounds based on their physicochemical properties. For chalcones, various QSAR models have been developed to understand the relationship between their structural features and their anticancer, anti-inflammatory, and other biological activities. nih.govnih.govepa.gov

These models often use descriptors that quantify various molecular properties, such as electronic effects, hydrophobicity, and steric parameters. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to chalcone derivatives to build models that can predict their anticancer activity. epa.gov

While a specific QSAR model for this compound derivatives was not found in the reviewed literature, the general principles from existing chalcone QSAR studies can be applied for lead optimization. These models can help in designing new derivatives with potentially improved activity by suggesting favorable substitutions on the aromatic rings. For example, machine learning-enhanced QSAR models have been developed to explore the chemical spaces of chalcone inhibitors against various diseases. nih.gov Such models could be instrumental in the rational design of novel and more potent analogs of this compound.

Analytical and Spectroscopic Characterization in Research Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation of Synthetic Analogs (e.g., NMR, FTIR, MS, UV/Vis)

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of newly synthesized chalcone (B49325) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms in a molecule. For chalcones like 2',5'-Dihydroxy-4-chlorochalcone, both ¹H and ¹³C NMR provide critical data.

¹H NMR: In the proton NMR spectrum of a 2'-hydroxy chalcone, the hydroxyl proton of the 2'-OH group typically appears as a sharp singlet at a high chemical shift (δ 10.4–13.2 ppm) due to strong intramolecular hydrogen bonding with the adjacent carbonyl group. fabad.org.tr The two vinylic protons of the α,β-unsaturated system, Hα and Hβ, present as doublets. The Hα proton, being closer to the carbonyl group, usually resonates at a higher field (δ 7.15–8.23 ppm) compared to the Hβ proton (δ 7.45–8.07 ppm). fabad.org.tr The coupling constant (J) between these protons is typically around 12-17 Hz, which confirms the trans configuration of the double bond. stackexchange.com The aromatic protons on both rings will show complex splitting patterns in the range of δ 6.9–8.1 ppm, with their specific shifts influenced by the positions of the hydroxyl and chloro substituents. fabad.org.tr For the 4-chlorophenyl ring (B-ring), the protons would likely appear as a pair of doublets, a characteristic pattern for para-substitution. stackexchange.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. The carbonyl carbon (C=O) of the chalcone structure is characteristically found in the downfield region, typically between δ 186.6 and 196.8 ppm. fabad.org.tr The α-carbon and β-carbon of the enone system give signals around δ 116.1-128.1 and δ 136.9-145.4, respectively. fabad.org.tr The remaining carbon signals correspond to the aromatic rings, with their chemical shifts influenced by the attached functional groups.

Interactive Table 1: Predicted NMR Spectral Data for this compound

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Key Features |

| Vinylic Protons | ¹H NMR | Hα: ~7.2-8.2; Hβ: ~7.5-8.1 | Doublets, J ≈ 12-17 Hz, confirming trans geometry. fabad.org.trstackexchange.com |

| Hydroxyl Protons | ¹H NMR | 2'-OH: ~10.4-13.2; 5'-OH: Variable | 2'-OH signal is a sharp singlet due to H-bonding. fabad.org.tr |

| Aromatic Protons | ¹H NMR | ~6.9-8.1 | Complex multiplets, with patterns depending on substitution. fabad.org.tr |

| Carbonyl Carbon | ¹³C NMR | ~186-197 | Diagnostic signal for the ketone group. fabad.org.tr |

| Vinylic Carbons | ¹³C NMR | Cα: ~116-128; Cβ: ~137-145 | Signals for the α,β-unsaturated bridge. fabad.org.tr |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would display characteristic absorption bands. A broad band in the region of 3000-3500 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups. The C=O stretching vibration of the α,β-unsaturated ketone typically appears as a strong, sharp peak in the range of 1600–1700 cm⁻¹. fabad.org.tr The stretching vibration for the vinylic C=C double bond is observed around 1500-1600 cm⁻¹. Bending vibrations for C-H bonds in the aromatic rings and signals corresponding to the C-O and C-Cl bonds would also be present at lower frequencies. researchgate.net

Interactive Table 2: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3000 - 3500 (Broad) |

| Carbonyl (C=O) | C=O Stretch | 1600 - 1700 (Strong) fabad.org.tr |

| Alkene (C=C) | C=C Stretch | 1500 - 1600 |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₁ClO₃), the calculated molecular weight is approximately 274.7 g/mol . nih.govnih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z corresponding to this mass. The mass spectra of chalcones are often characterized by specific fragmentation patterns, primarily cleavage on either side of the carbonyl group, which helps in structural confirmation. fabad.org.trmdpi.com

UV-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy provides information about the electronic transitions within a conjugated system. Chalcones possess an extended π-electron system, leading to strong absorption in the UV region. Typically, chalcones exhibit two main absorption bands. For hydroxy-substituted chalcones, a major absorption band (Band I) is often observed in the 300-400 nm range (UV-A and UV-B regions), which is attributed to the electronic transitions within the cinnamoyl system (B-ring and enone bridge). researchgate.netresearchgate.net A second band (Band II) may appear at shorter wavelengths. The presence of hydroxyl groups as auxochromes can cause a bathochromic (red) shift in the maximum absorption wavelength (λₘₐₓ). researchgate.net

Chromatographic Methods for Purity Assessment and Isolation in Research (e.g., TLC, HPLC)

Chromatographic techniques are essential for monitoring reaction progress, isolating the final product, and assessing its purity.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive method used extensively in synthetic chemistry. For chalcone synthesis, TLC is routinely used to monitor the consumption of starting materials (e.g., the substituted acetophenone (B1666503) and benzaldehyde) and the formation of the chalcone product. researchgate.netresearchgate.net The purity of the final compound can be initially assessed by the presence of a single spot on the TLC plate. A common mobile phase for chalcones is a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297), with the ratio adjusted to achieve optimal separation. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a more advanced chromatographic technique that provides high-resolution separation, making it ideal for the final purity assessment and quantification of chalcones. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile. aip.org The compound is detected by a UV detector set at the λₘₐₓ of the chalcone. HPLC can provide precise information on the percentage purity of the synthesized this compound. sigmaaldrich.com

Biological Assay Methodologies for In Vitro and In Vivo Pre-clinical Studies (e.g., MTT assay, Flow Cytometry, Western Blot)

To evaluate the potential therapeutic applications of this compound, a variety of in vitro and in vivo biological assays are employed.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. This assay is a primary screening tool to determine the cytotoxic effects of a compound against various cancer cell lines. mdpi.com In this assay, viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which are then solubilized and quantified by measuring the absorbance. A reduction in absorbance in treated cells compared to untreated controls indicates a decrease in cell viability, suggesting cytotoxic or anti-proliferative activity.

Flow Cytometry

Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In cancer research, it is frequently used to study the effects of a compound on the cell cycle and apoptosis.

Cell Cycle Analysis: Cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if the compound induces cell cycle arrest at a specific phase. mdpi.com

Apoptosis Detection: Apoptosis, or programmed cell death, can be detected using an Annexin V/Propidium Iodide (PI) staining assay. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Western Blot

Western blotting is a key technique used to detect and quantify specific proteins in a cell or tissue sample. It is crucial for elucidating the molecular mechanism of action of a compound. For instance, if this compound induces apoptosis, Western blotting can be used to measure the expression levels of key regulatory proteins involved in the process, such as the anti-apoptotic protein Bcl-2 and pro-apoptotic proteins like Bax, as well as the activation of executioner caspases (e.g., caspase-3/7). mdpi.com This provides insight into the specific signaling pathways targeted by the compound.

Future Research Directions and Pre Clinical Translational Potential

Design and Synthesis of Novel, Highly Potent 2',5'-Dihydroxy-4-chlorochalcone Analogs

The core structure of this compound provides a versatile scaffold for the synthesis of new analogs with potentially enhanced therapeutic properties. The Claisen-Schmidt condensation is a commonly employed and effective method for synthesizing chalcones, including those with a 2'-hydroxy substitution. rasayanjournal.co.inresearchgate.net This reaction typically involves the condensation of a substituted 2-hydroxyacetophenone (B1195853) with a substituted benzaldehyde (B42025) in the presence of a base. rasayanjournal.co.innih.gov

Future synthetic strategies will likely focus on introducing a diverse range of substituents onto both aromatic rings of the chalcone (B49325) backbone. For instance, the introduction of electron-withdrawing groups on the A ring has been shown to correlate with significant cytotoxic activities in 2,5-dihydroxychalcones. nih.gov The synthesis of a series of 2,5-dihydroxychalcones revealed that 2'-chloro-2,5-dihydroxychalcone was the most potent, exhibiting a low IC50 value and selective cytotoxicity. nih.gov This highlights the potential for targeted modifications to improve efficacy.

Moreover, the exploration of different synthetic methodologies, such as solvent-free grinding techniques, may offer more efficient and environmentally friendly routes to these compounds. researchgate.net The synthesis of various chalcone derivatives, including those with different hydroxylation and methoxylation patterns, will be crucial for establishing robust structure-activity relationships (SAR). nih.govresearchgate.net Understanding these relationships will guide the rational design of next-generation analogs with superior potency and selectivity.

Investigation of Multi-target and Polypharmacological Approaches for Complex Diseases

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction for the treatment of complex diseases like cancer and infectious diseases. nih.gov Chalcones, as a class of compounds, are known to exhibit a wide range of biological activities, suggesting they may act on multiple cellular pathways. nih.govnih.gov

Future research should investigate the potential of this compound and its analogs to modulate multiple targets simultaneously. This could involve screening against a panel of kinases, enzymes, and receptors relevant to specific diseases. For example, some chalcones have been identified as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways. nih.gov Others have shown inhibitory activity against tyrosinase and seryl-tRNA synthase. nih.gov

A multi-target approach could be particularly beneficial in cancer therapy, where tumor heterogeneity and resistance mechanisms often limit the efficacy of single-target agents. By hitting multiple nodes in a cancer cell's signaling network, polypharmacological chalcones could offer a more durable therapeutic response. Identifying the full spectrum of molecular targets for this compound will be a critical step in realizing its polypharmacological potential.

Exploration of Combination Strategies with Established Pre-clinical Agents

Combining therapeutic agents is a cornerstone of modern medicine, often leading to synergistic effects and reduced drug resistance. mcmaster.ca The preclinical evaluation of this compound in combination with established anticancer agents is a logical and promising research avenue.

For instance, studies on other chalcone derivatives have shown their potential to enhance the efficacy of standard chemotherapeutics. A study on 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) demonstrated its ability to induce apoptosis and autophagy in breast cancer cells, suggesting its potential to be used alongside agents like doxorubicin. mdpi.comnih.govresearchgate.net

Future in vitro and in vivo studies should explore combinations of this compound with a variety of preclinical agents, including targeted therapies and immunotherapies. These studies will aim to identify synergistic or additive interactions, elucidate the underlying mechanisms of these interactions, and establish optimal combination ratios. Such investigations could pave the way for more effective and less toxic treatment regimens for various diseases.

Development of Advanced Formulation and Delivery Systems for In Vivo Pre-clinical Research

The translation of promising in vitro findings to in vivo efficacy is often hampered by poor pharmacokinetic properties, such as low solubility and bioavailability. To overcome these challenges, the development of advanced formulation and drug delivery systems for this compound is essential for successful preclinical research. mdpi.com

Nanotechnology-based delivery systems, such as nanoparticles, liposomes, and micelles, offer a means to improve the solubility, stability, and targeted delivery of hydrophobic compounds like chalcones. mdpi.com These systems can enhance drug accumulation at the site of action, thereby increasing efficacy and reducing off-target toxicity. mdpi.com

Mucoadhesive delivery systems, which prolong the residence time of a drug at a specific mucosal surface, could also be explored, particularly for localized therapies. mdpi.com Future research in this area will involve the design and characterization of various formulations of this compound and the evaluation of their pharmacokinetic profiles and therapeutic efficacy in animal models.

Identification of Novel Biological Targets and Signaling Pathways

While some biological activities of chalcones have been established, a comprehensive understanding of the molecular targets and signaling pathways modulated by this compound is still lacking. Unbiased screening approaches, such as chemical proteomics and transcriptomics, can be employed to identify novel protein binders and downstream signaling events.

For example, studies on other chalcones have implicated various targets, including histone deacetylases (HDACs), caspases, and proteins involved in cell cycle regulation and apoptosis. nih.govresearchgate.net The chalcone 2',2',5'-trihydroxychalcone has been shown to modulate neuroinflammation by inhibiting the production of pro-inflammatory cytokines in microglia. nih.gov Another chalcone, 2',6'-dihydroxy-4'-methoxychalcone, was found to be selectively toxic to Leishmania amazonensis parasites by disrupting their mitochondria. nih.gov

Identifying the specific molecular targets of this compound will provide crucial insights into its mechanism of action and may reveal novel therapeutic opportunities. This knowledge will also be invaluable for designing more selective and potent analogs.

Bridging the Gap Between In Vitro and In Vivo Pre-clinical Observations

A significant challenge in drug development is the often-observed discrepancy between in vitro activity and in vivo efficacy. To bridge this gap for this compound, a well-defined and rigorous preclinical development plan is necessary.

This will involve transitioning from cell-based assays to more complex in vivo models that better recapitulate human diseases. For instance, after demonstrating cytotoxicity in cancer cell lines, the next step would be to evaluate the compound's anti-tumor activity in animal models of cancer. nih.gov Studies on 2ʹ-hydroxy chalcone derivatives have already shown promising results in a DMH-induced colon carcinogenesis model in rats. nih.gov

Careful correlation of pharmacokinetic and pharmacodynamic data will be essential to understand the relationship between drug exposure and therapeutic effect. These comprehensive in vivo studies will be critical for validating the therapeutic potential of this compound and for making informed decisions about its further clinical development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2',5'-Dihydroxy-4-chlorochalcone, and how can reaction conditions be optimized?

- Methodological Answer : The Claisen-Schmidt condensation is a primary method for synthesizing chalcone derivatives. Start with equimolar ratios of 4-chloroacetophenone and 2',5'-dihydroxybenzaldehyde under basic conditions (e.g., NaOH in ethanol). Monitor reaction progress via TLC and optimize temperature (60–80°C) and reaction time (6–12 hrs) to maximize yield. Post-synthesis, purify using column chromatography with ethyl acetate/hexane gradients or recrystallization in ethanol . Validate purity via HPLC (>95%) and structural confirmation via NMR (e.g., ¹H NMR for ketone and hydroxyl protons) .

Q. How can researchers ensure accurate structural characterization of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- UV-Vis : Confirm π→π* transitions of the chalcone backbone (λ~300–350 nm).

- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) stretches.

- NMR : Use ¹H and ¹³C NMR to assign aromatic protons (δ 6.5–8.0 ppm) and carbon environments. For example, the chloro-substituted carbon appears downfield in ¹³C NMR (~δ 125–135 ppm) .

- MS : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns consistent with chlorine .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodological Answer : Test solubility in DMSO (for stock solutions) and dilute in aqueous buffers (pH 7.4) for biological assays. For stability, incubate the compound in PBS or cell culture media at 37°C for 24–72 hrs, and quantify degradation via HPLC. Chloroform and methanol are suitable for chromatographic separation .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically addressed?

- Methodological Answer :

- Dose-Response Variability : Perform dose-ranging experiments (e.g., 1–100 µM) across multiple cell lines (e.g., HeLa, HEK293) to establish IC₅₀ values.

- Assay Standardization : Use validated protocols (e.g., MTT for cytotoxicity) with controls (e.g., untreated cells, DMSO vehicle).

- Mechanistic Follow-Up : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed targets. Cross-reference with existing chalcone databases (e.g., PubChem BioAssay) .

Q. What computational approaches enhance understanding of this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., COX-2, NF-κB). Validate docking poses with MD simulations (GROMACS) to assess binding stability.

- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using descriptors like logP and topological polar surface area (TPSA) .

Q. How do researchers differentiate between antioxidant and pro-oxidant effects of this compound in cellular models?

- Methodological Answer :

- Antioxidant Assays : Measure ROS scavenging via DPPH/ABTS assays and SOD/CAT enzyme activity in cell lysates.

- Pro-Oxidant Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify intracellular ROS under hypoxia or high-dose treatment.

- Redox Signaling : Knockdown Nrf2/Keap1 pathways (siRNA) to assess dependency on endogenous antioxidant systems .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves. Report Hill slopes and 95% confidence intervals. For omics data, apply Benjamini-Hochberg correction to control false discovery rates (FDR <0.05) .

Q. How can batch-to-batch variability in synthesized this compound be minimized?

- Methodological Answer : Standardize reagents (e.g., HPLC-grade solvents), reaction vessels (Schlenk flasks for inert conditions), and purification protocols. Implement QC checks via melting point analysis and comparative NMR with reference standards .

Safety & Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.